molecular formula C9H7NO2S2 B13191583 4-Methyl-5-(thiophen-2-YL)-1,3-thiazole-2-carboxylic acid

4-Methyl-5-(thiophen-2-YL)-1,3-thiazole-2-carboxylic acid

Katalognummer: B13191583
Molekulargewicht: 225.3 g/mol
InChI-Schlüssel: HRNNOKALLFEXIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-5-(thiophen-2-YL)-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that contains both a thiophene and a thiazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs . The presence of sulfur and nitrogen atoms in the rings contributes to the compound’s unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(thiophen-2-YL)-1,3-thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxylic acid with thioamide derivatives in the presence of a cyclizing agent . The reaction conditions often include heating and the use of solvents such as acetic acid or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-5-(thiophen-2-YL)-1,3-thiazole-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

4-Methyl-5-(thiophen-2-YL)-1,3-thiazole-2-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Methyl-5-(thiophen-2-YL)-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methyl-5-(thiophen-2-YL)-1,3-thiazole-2-carboxylic acid is unique due to its combined thiophene and thiazole rings, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H7NO2S2

Molekulargewicht

225.3 g/mol

IUPAC-Name

4-methyl-5-thiophen-2-yl-1,3-thiazole-2-carboxylic acid

InChI

InChI=1S/C9H7NO2S2/c1-5-7(6-3-2-4-13-6)14-8(10-5)9(11)12/h2-4H,1H3,(H,11,12)

InChI-Schlüssel

HRNNOKALLFEXIW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=N1)C(=O)O)C2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.